Tanespimycin
Overview
Description
It is a small molecule inhibitor of heat shock protein 90 (HSP90), a molecular chaperone protein that controls the shape and conformation of key signaling molecules involved in the growth and survival of tumor cells . Tanespimycin has been studied for its potential in treating various types of cancer, including leukemia and solid tumors .
Mechanism of Action
Target of Action
Tanespimycin, also known as 17-allylamino-17-demethoxygeldanamycin (17-AAG), is a small molecule inhibitor of heat shock protein 90 (HSP90) . HSP90 is a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells .
Mode of Action
This compound works by inhibiting HSP90, which is expressed in tumors . This inhibition disrupts the proper functioning of several proteins necessary for tumor growth and survival .
Biochemical Pathways
The inhibition of HSP90 by this compound affects several cell signaling pathways. HSP90 client proteins are distributed across these pathways, enabling simultaneous modulation of multiple pathways by HSP90 inhibitors .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in a phase 1 trial . The plasma concentration-time curves show biexponential decay with a rapid distribution followed by a slower elimination phase . The half-life ranged from 3–4 hours for this compound . The Tmax for all doses was approximately 1 hour for this compound .
Result of Action
This compound has demonstrated clinical activity in the treatment of cancer, specifically in younger patients with certain types of leukemia or solid tumors, especially kidney tumors . The most common adverse events were diarrhea, nausea, vomiting, dizziness, headache, fatigue, and elevated aspartate aminotransferase .
Biochemical Analysis
Biochemical Properties
Tanespimycin has been found to interact with HSP90, a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells . This compound attaches to the HSP90 ATP-binding site in cancer cells with 100 times higher binding affinity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It disrupts HSP90 molecular chaperone activity and consequently promotes a variety of HSP90 client protein degradation . It has been investigated that this compound promoted removal of mutant androgen receptor by autophagic degradation pathway in spinal and bulbar muscular atrophy .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a small molecule inhibitor of HSP90 . HSP90 is a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells .
Temporal Effects in Laboratory Settings
It has been observed that this compound induces upregulation of Ac-α-tubulin and LC3B-II over time .
Metabolic Pathways
This compound is involved in the HSP90 pathway
Transport and Distribution
It has been observed that this compound distributes into deep compartments such as fat or bone or is bound to a specific biological material .
Subcellular Localization
It has been observed that this compound disrupts HSP90 molecular chaperone activity and consequently promotes a variety of HSP90 client protein degradation .
Preparation Methods
The preparation of Tanespimycin involves several synthetic routes and reaction conditions. One method includes mixing specific compounds with catalysts, silane agents, and organic alkali solutions, followed by stirring and reacting under controlled conditions . Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis.
Chemical Reactions Analysis
Tanespimycin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tanespimycin has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of heat shock protein 90 and its effects on protein conformation.
Biology: It is used to investigate the molecular mechanisms of cancer cell growth and survival.
Medicine: It has been studied as a potential treatment for various types of cancer, including leukemia and solid tumors
Industry: It is used in the development of new therapeutic interventions and drug formulations.
Comparison with Similar Compounds
Tanespimycin is unique compared to other similar compounds due to its specific inhibition of heat shock protein 90. Similar compounds include:
Geldanamycin: The parent compound of this compound, also an HSP90 inhibitor.
17-Demethoxygeldanamycin: Another derivative of geldanamycin with similar properties.
Alvespimycin: Another HSP90 inhibitor with a different chemical structure
This compound’s uniqueness lies in its specific molecular modifications, which enhance its efficacy and reduce its toxicity compared to other HSP90 inhibitors .
Properties
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUNIORJHRXIBJ-TXHRRWQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046352 | |
Record name | Tanespimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tanespimycin is a small molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells. | |
Record name | Tanespimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
75747-14-7 | |
Record name | Tanespimycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75747-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tanespimycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075747147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tanespimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tanespimycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tanespimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TANESPIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GY0AVT3L4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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